molecular formula C7H16Cl2N2O2S B1529193 Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride CAS No. 1803603-35-1

Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride

Cat. No. B1529193
CAS RN: 1803603-35-1
M. Wt: 263.18 g/mol
InChI Key: FGYAEQMDXNKWQQ-UHFFFAOYSA-N
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Description

Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride, also known as O2P6TMD, is an organic compound that belongs to the class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 441.9 g/mol. O2P6TMD is an important intermediate in the synthesis of several pharmaceuticals and other compounds.

Scientific Research Applications

Pharmaceuticals: Drug Synthesis and Development

This compound is a derivative of piperidine, a key structural motif in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The unique structure of Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride makes it a valuable precursor in the synthesis of various drugs. Its potential for creating compounds with high affinity and selectivity towards biological targets is significant.

Biological Activity: Pharmacological Applications

Piperidine derivatives, including this compound, have been found to exhibit a range of biological activities. They are used in the development of drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s ability to form stable and selective base pairs with DNA and RNA strands makes it a candidate for designing nucleotide-based drugs .

Chemical Synthesis: Organophotocatalysis

The compound can be used in organophotocatalysed synthesis strategies. It serves as a precursor for the one-step synthesis of diverse substituted 2-piperidinones, which are important core substructures in pharmaceuticals and natural products . This method is advantageous for its chemoselectivity and functional group tolerance.

properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.2ClH/c10-12(11)4-3-9-2-1-8-5-7(9)6-12;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYAEQMDXNKWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCS(=O)(=O)CC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6,7,8,9,9a-Octahydropyrazino[2,1-c][1,4]thiazine 2,2-dioxide;dihydrochloride

CAS RN

1803603-35-1
Record name octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
Reactant of Route 2
Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
Reactant of Route 3
Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
Reactant of Route 4
Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
Reactant of Route 5
Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride
Reactant of Route 6
Octahydro-2lambda6-piperazino[2,1-c]thiomorpholine-2,2-dione dihydrochloride

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